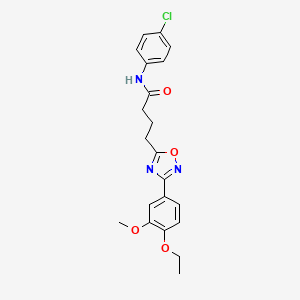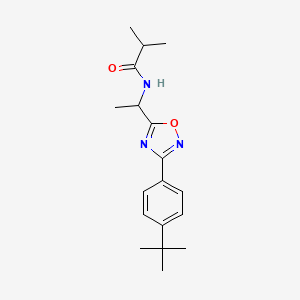
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. It belongs to the class of quinoline derivatives and has been studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide involves its interaction with specific targets in the body, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It also binds to specific receptors in the brain, which may have implications for the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects in preclinical studies. For example, it has been shown to reduce inflammation and tumor growth in animal models of cancer. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide in lab experiments is its specificity for certain targets in the body, which allows for more precise and targeted studies. However, one limitation is its potential toxicity and side effects, which must be carefully monitored and controlled in experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide. One direction is to further investigate its mechanism of action and identify additional targets in the body that it may interact with. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy as a therapeutic agent. Additionally, more studies are needed to evaluate its safety and potential side effects in humans.
Synthesemethoden
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with N-cyclohexyl-2-methoxybenzamide in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Its pharmacological properties, such as its ability to inhibit certain enzymes and receptors, make it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-17-12-13-22-18(14-17)15-19(24(28)26-22)16-27(20-8-4-3-5-9-20)25(29)21-10-6-7-11-23(21)30-2/h6-7,10-15,20H,3-5,8-9,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDGTKMGTXHKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7705619.png)




![N-[2-(methylsulfanyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705641.png)


![2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705661.png)

